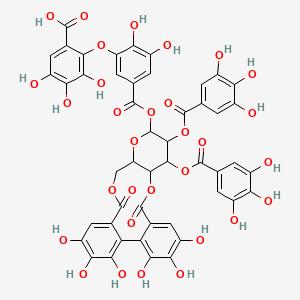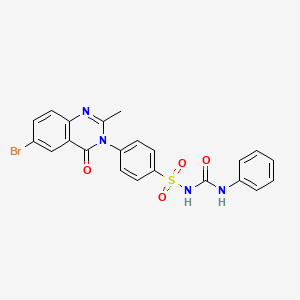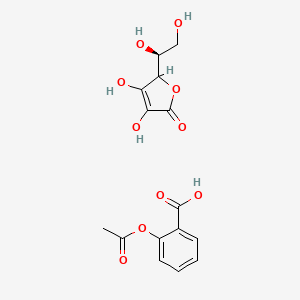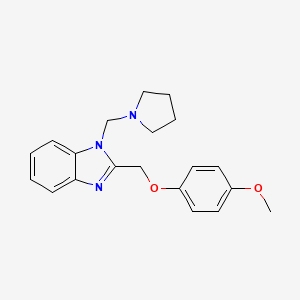
Coriariin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coriariin B is a hydrolyzable tannin isolated from the leaves of Coriaria japonica A. GRAY. It belongs to the class of ellagitannins, which are polyphenolic compounds known for their diverse biological activities. This compound is a monomeric hydrolyzable tannin, structurally related to coriariin A, which is a dimeric form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Coriariin B involves the preparation of dehydrodigallic acid, a fundamental structure of ellagitannins. A classical Ullmann reaction is employed for the formation of the highly hindered biaryl ether structure. The protection of phenolic hydroxy groups is crucial in this reaction. The synthesis of dehydrodigallic acid and its derivatives is performed using a four-step sequence involving Diels-Alder dimerization and reductive rearrangement .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the synthesis methods are developed for laboratory-scale production and involve complex organic synthesis techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Coriariin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to introduce different functional groups.
Major Products: The major products formed from these reactions include modified ellagitannins with enhanced biological activities. These modifications can lead to the development of new compounds with potential therapeutic applications .
Applications De Recherche Scientifique
Coriariin B has been extensively studied for its diverse biological activities. Some of its notable applications include:
Chemistry: Used as a model compound for studying the synthesis and reactivity of ellagitannins.
Biology: Exhibits antioxidant, antiviral, and antimicrobial properties.
Medicine: Potential therapeutic applications in treating various diseases due to its anti-inflammatory and anticancer properties.
Industry: Used in the tanning industry for its ability to bind to proteins and form stable complexes.
Mécanisme D'action
The mechanism of action of Coriariin B involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Antiviral Activity: Inhibits virus adsorption, penetration, and replication.
Antimicrobial Activity: Binds to bacterial cell walls and disrupts their integrity.
Comparaison Avec Des Composés Similaires
Coriariin B is unique among ellagitannins due to its specific structure and biological activities. Similar compounds include:
Coriariin A: A dimeric form of this compound with similar biological activities.
Geraniin: Another ellagitannin with potent antioxidant and antiviral properties.
Tellimagrandin I and II: Hydrolyzable tannins with similar chemical structures and biological activities.
This compound stands out due to its monomeric structure and specific reactivity, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
106339-49-5 |
|---|---|
Formule moléculaire |
C48H34O31 |
Poids moléculaire |
1106.8 g/mol |
Nom IUPAC |
2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C48H34O31/c49-17-1-11(2-18(50)29(17)57)43(68)77-40-39-26(10-73-46(71)14-7-22(54)32(60)35(63)27(14)28-15(47(72)76-39)8-23(55)33(61)36(28)64)75-48(41(40)78-44(69)12-3-19(51)30(58)20(52)4-12)79-45(70)13-5-21(53)31(59)25(6-13)74-38-16(42(66)67)9-24(56)34(62)37(38)65/h1-9,26,39-41,48-65H,10H2,(H,66,67) |
Clé InChI |
JYGFZLCXGAQJNW-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)OC4=C(C(=C(C=C4C(=O)O)O)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)












